molecular formula C12H10ClF3N2O2 B1454000 4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 949835-70-5

4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1454000
M. Wt: 306.67 g/mol
InChI Key: MVBVRELPTVNQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline core, with a 2-chloropropanoyl group attached at the 4-position and a trifluoromethyl group at the 7-position .


Chemical Reactions Analysis

Quinoxalines can participate in various chemical reactions, particularly electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The 2-chloropropanoyl and trifluoromethyl groups could also potentially undergo reactions depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoxalines are generally stable compounds. The presence of the 2-chloropropanoyl and trifluoromethyl groups could influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Dobiáš et al. (2017) focused on the synthesis of 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones, including the compound , through cyclocondensation. They developed methodologies for regioselective synthesis and proposed mechanisms for the process, highlighting the compound's utility in synthetic chemistry (Dobiáš, Ondruš, Addová, & Boháč, 2017).

  • Crystallographic Characterization : Quintana et al. (2016) provided detailed X-ray diffraction data for a related compound, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. This work emphasizes the importance of crystallographic characterization in understanding the structural aspects of such compounds, which can be crucial for their application in material science and drug design (Quintana, Henao, Flórez, Puerto Galvis, & Kouznetsov, 2016).

  • Pharmaceutical Applications : Cui et al. (2017) investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally similar to the one , for its potential as an anticancer agent. Their study revealed significant inhibition of tumor growth in mice, highlighting the potential of such compounds in the development of novel cancer therapies (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017).

  • Antimicrobial Activity : Hassanin and Ibrahim (2012) explored the antimicrobial properties of novel 4-hydroxyquinolin-2(1H)-ones, demonstrating the potential of such compounds in addressing bacterial and fungal infections. This indicates the broader application of quinoxalin-2(1H)-one derivatives in microbiological research and pharmaceutical development (Hassanin & Ibrahim, 2012).

properties

IUPAC Name

4-(2-chloropropanoyl)-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O2/c1-6(13)11(20)18-5-10(19)17-8-4-7(12(14,15)16)2-3-9(8)18/h2-4,6H,5H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVRELPTVNQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropropanoyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-chloropropanoyl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.